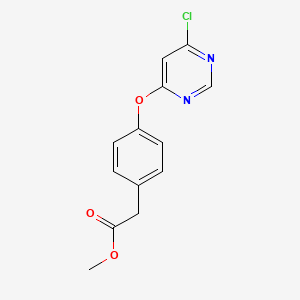

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate

Descripción general

Descripción

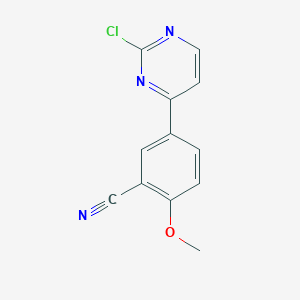

“Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate” is an organic compound with the molecular formula C13H11ClN2O3 . It is an intermediate in the synthesis of Azoxystrobin, a strobilurin fungicide .

Synthesis Analysis

The synthesis of “this compound” involves several steps . The process begins with the activation of a base catalyst through calcining, grinding, and heating. Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate is then substituted with 4,6-dichloropyrimidine in the presence of the activated catalyst. The product of this substitution reaction, methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate, is then dealcoholized to obtain the final product .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H11ClN2O3 .Chemical Reactions Analysis

“this compound” is an intermediate in the synthesis of Azoxystrobin . The specific chemical reactions involved in its formation and subsequent use in the synthesis of Azoxystrobin are not detailed in the search results.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 278.69 g/mol . Other physical and chemical properties such as density, boiling point, and refractive index are also provided .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate and similar compounds have been synthesized and evaluated for in vitro growth inhibitory activity against various microbes like E. coli, S. aureus, and Salmonella typhi para A. This demonstrates the compound's potential in developing new antibacterial agents (Desai et al., 2001).

Synthesis of Azoxystrobin

This compound has been used in the synthesis of azoxystrobin, a new fungicide. The process involves several chemical reactions, starting from 2-Hydroxyphenylacetic and leading to the formation of azoxystrobin, showcasing its role in agricultural chemical synthesis (Pi Hong-jun, 2007).

Fungicidal Activity

This compound derivatives have been synthesized and showed moderate fungicidal activity against Rhizoctonia solani, an important plant pathogen. This suggests its potential use in plant protection (Liu et al., 2014).

Antitumor Activity

Compounds synthesized from this chemical have exhibited potent anticancer activity. They have shown promising results against human cancer cell lines, indicating their potential in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Safety and Hazards

“Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate” may cause an allergic skin reaction . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. If skin irritation or rash occurs, medical advice or attention should be sought . Other hazard statements are provided .

Mecanismo De Acción

Target of Action

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate is primarily used as an intermediate in the synthesis of certain fungicides . The primary target of this compound is the fungi that are harmful to crops .

Mode of Action

It is known that the compound interacts with its target fungi, leading to their elimination

Biochemical Pathways

It is known that the compound plays a role in the synthesis of fungicides, which can disrupt the growth and reproduction of fungi .

Pharmacokinetics

As an intermediate in the synthesis of fungicides, its bioavailability would depend on the final compound’s properties .

Result of Action

The primary result of the action of this compound is the synthesis of fungicides that are effective against harmful fungi . These fungicides disrupt the growth and reproduction of fungi, protecting crops from damage.

Action Environment

The efficacy and stability of this compound, as well as the fungicides it helps synthesize, can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals . .

Propiedades

IUPAC Name |

methyl 2-[4-(6-chloropyrimidin-4-yl)oxyphenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-18-13(17)6-9-2-4-10(5-3-9)19-12-7-11(14)15-8-16-12/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOZQBYSVAZWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

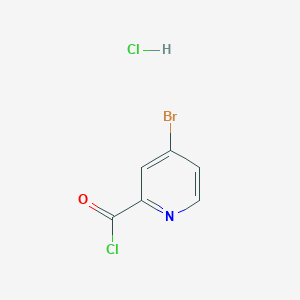

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)

![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)